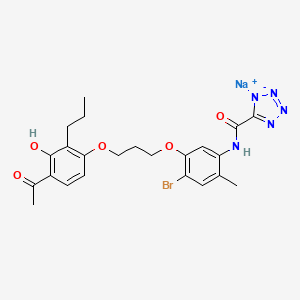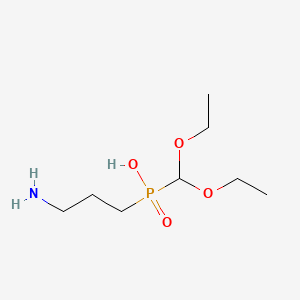![molecular formula C19H18ClN5O2S B1668562 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide CAS No. 959763-06-5](/img/structure/B1668562.png)
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring, which is a heterocyclic ring consisting of two nitrogen atoms and three carbon atoms. It also contains a benzo[de]isochromen-6-yl group and a sulfanylbutanamide group.
Physical And Chemical Properties Analysis
The compound has a molecular mass of 415.897 g·mol −1, a heat of formation of -79.6 ± 16.7 kJ·mol −1, a dipole moment of 5.23 ± 1.08 D, a volume of 453.84 Å 3, and a surface area of 405.28 Å 2 . Its HOMO energy is -8.88 ± 0.55 eV and its LUMO energy is 1.99 ± eV .
Scientific Research Applications
Cancer Research and Therapeutics
CH5138303 is primarily recognized as a potent Hsp90 inhibitor . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins, many of which are involved in cancer progression. By inhibiting Hsp90, CH5138303 can potentially destabilize multiple oncogenic client proteins simultaneously, offering a multifaceted approach to cancer therapy. It has shown high binding affinity for Hsp90α and demonstrated strong in vitro cell growth inhibition against human cancer cell lines .
Pharmacological Studies
In pharmacology, CH5138303’s high oral bioavailability in mice and its potent antitumor efficacy in a human gastric cancer xenograft model highlight its potential as an oral chemotherapeutic agent . Its pharmacokinetics and dynamics can be studied further to understand its metabolism, distribution, and excretion in living organisms.
Biotechnology Applications
The compound’s ability to inhibit cancer cell growth makes it a valuable tool in biotechnological research, particularly in the development of new cancer treatment strategies. Its effects on cell proliferation can be utilized in studies focusing on cell cycle regulation and apoptosis .
Chemical Synthesis and Design
CH5138303 serves as a model compound for the design and synthesis of novel triazine derivatives. Its structure-activity relationship can be explored to enhance its therapeutic properties or to design new compounds with similar or improved biological activities .
Mechanism of Action
Target of Action
CH5138303, also known as “4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[DE]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanamide”, is a potent and orally active inhibitor of Hsp90 . Hsp90 (Heat Shock Protein 90) is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . It plays an important role in maintaining cellular homeostasis.
Mode of Action
CH5138303 shows high binding affinity for the N-terminal of Hsp90α, with a dissociation constant (Kd) of 0.52 nM . By binding to Hsp90α, CH5138303 inhibits its function, leading to the destabilization and eventual degradation of Hsp90 client proteins .
Biochemical Pathways
The inhibition of Hsp90 by CH5138303 affects multiple biochemical pathways. As Hsp90 is involved in protein folding and stabilization, its inhibition can lead to the misfolding and degradation of many proteins, affecting pathways they are involved in . This can result in the disruption of cellular homeostasis and the inhibition of proliferation in certain cancer cells .
Pharmacokinetics
CH5138303 has been shown to have high oral bioavailability in mice (F=44.0%) . This means that a significant proportion of CH5138303 is able to reach systemic circulation intact after oral administration.
Result of Action
CH5138303 shows potent anti-proliferative activity against human cancer cell lines such as HCT116 and NCI-N87, with IC50 values of 0.098 and 0.066 μM, respectively . This suggests that CH5138303 can effectively inhibit the growth of these cancer cells. Moreover, CH5138303 has demonstrated potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model .
Action Environment
The action of CH5138303 can be influenced by various environmental factors. For instance, the stability of CH5138303 in liver microsomes has been reported , suggesting that it can remain stable in certain biological environments.
properties
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)

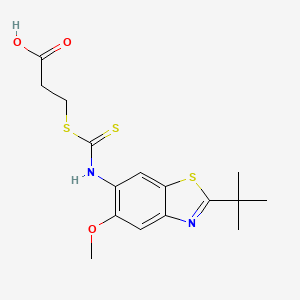
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)
![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)

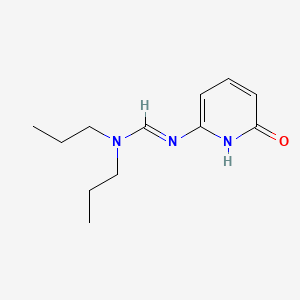
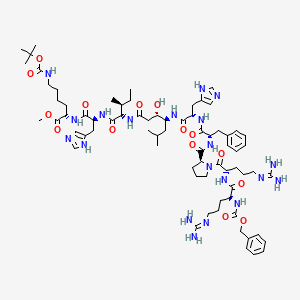
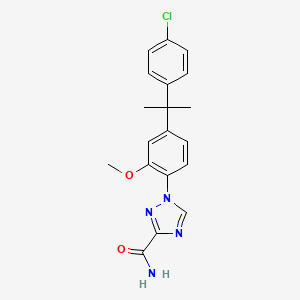
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
